3-Hydroxy-1-(2-methylphenyl)-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium
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Overview
Description
3-Hydroxy-1-(2-methylphenyl)-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(2-methylphenyl)-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and yields the desired product in high purity. The reaction is usually carried out in a solvent such as toluene under reflux conditions for several hours .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using continuous flow reactors. This method ensures consistent product quality and allows for better control over reaction parameters. The use of automated systems also reduces the risk of human error and increases overall efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-(2-methylphenyl)-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are possible, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Hydroxy-1-(2-methylphenyl)-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-(2-methylphenyl)-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium involves its interaction with specific molecular targets such as γ-aminobutyric acid receptors. This interaction leads to the modulation of neurotransmitter activity, which can result in sedative or anxiolytic effects . The compound’s lipophilicity allows it to easily diffuse into cells and exert its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-1-methylpyridinium bromide
- 3-Bromoimidazo[1,2-a]pyridine
- 2-Hydroxy-1-(4-methoxyphenyl)-2-(3-nitrophenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
Uniqueness
3-Hydroxy-1-(2-methylphenyl)-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium stands out due to its unique structural features, which allow for specific interactions with biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C20H23N2O+ |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
1-(2-methylphenyl)-3-phenyl-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol |
InChI |
InChI=1S/C20H23N2O/c1-16-9-5-6-12-18(16)21-15-20(23,17-10-3-2-4-11-17)22-14-8-7-13-19(21)22/h2-6,9-12,23H,7-8,13-15H2,1H3/q+1 |
InChI Key |
ZYPWJDVVFWQJBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CC([N+]3=C2CCCC3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
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